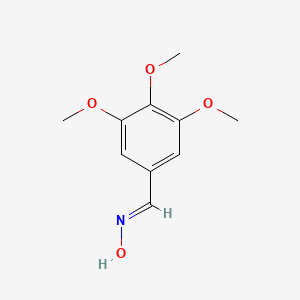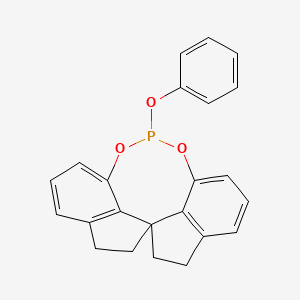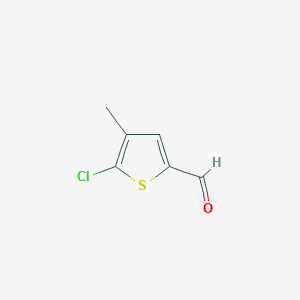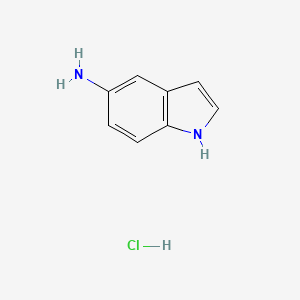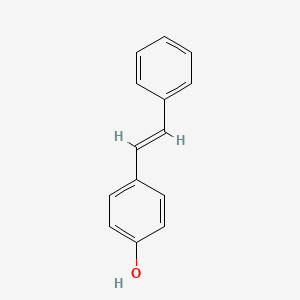
4-Hydroxystilbene
Overview
Description
4-Hydroxystilbene, also known as trans-4-Hydroxystilbene, is a chemical compound that is used in laboratory settings . It is a derivative of stilbene and has a structure similar to resveratrol .
Synthesis Analysis
The synthesis of 4-Hydroxystilbene involves various approaches. One method involves the enzymatic decarboxylation of coumaric acid using encapsulated phenolic acid decarboxylase from B. subtilis and a Heck coupling of the obtained vinylphenol with an aryl iodide using heterogeneous Pd-Ce-Sn oxides implemented in a packed bed reactor . By optimizing the reaction conditions for the limiting cross-coupling step, the yield of (E)-4-hydroxystilbene using the fully continuous setup could be more than doubled compared to previous work .
Molecular Structure Analysis
The structure of the stilbene molecule, which includes 4-Hydroxystilbene, was first described in 1829 by A. Laurent . Since then, many different stilbene derivatives have been synthesized, with some of them exhibiting pronounced antimicrobial, estrogenic, anticancer, and other activities .
Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxystilbene are complex and involve multiple steps. For instance, one study reported the optimization of a chemoenzymatic tandem reaction in continuous flow for the synthesis of pharmacologically active resveratrol and pterostilbene . The tandem reaction involves enzymatic decarboxylation of coumaric acid and a Heck coupling of the obtained vinylphenol with an aryl iodide .
Scientific Research Applications
Anticancer Activity
Stilbene and its analogues, including 4-Hydroxystilbene, have shown significant potential in anticancer applications . They exhibit potent anticancer activity, especially the trans or E form .
Antiproliferative Effects
Stilbenes also demonstrate antiproliferative effects . This means they can inhibit cell growth, which is particularly useful in the context of cancer treatment where the goal is often to prevent the proliferation of cancer cells .
Antiangiogenesis
4-Hydroxystilbene has been found to have antiangiogenesis effects . This means it can inhibit the formation of new blood vessels, which is a key process in the growth and spread of cancer .
Antimicrobial Properties
Stilbene derivatives, including 4-Hydroxystilbene, have demonstrated antimicrobial properties . They show activity against both gram-positive and gram-negative bacteria, with a broader range of antimicrobial activity against gram-positive bacteria .
Antileukemic Activity
Stilbenes have also shown antileukemic activity . This means they can be potentially used in the treatment of leukemia .
Antioxidant Activity
Stilbenes are known for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Anti-Inflammatory Properties
4-Hydroxystilbene has anti-inflammatory properties . This means it can help reduce inflammation, which is a key factor in many chronic diseases .
Anti-HIV Activity
Stilbenes, including 4-Hydroxystilbene, have shown anti-HIV activity . This suggests potential applications in the treatment of HIV .
Mechanism of Action
Target of Action
4-Hydroxystilbene, also known as trans-4-Hydroxystilbene, is a stilbene compound that has been found to interact with several targets. It has been reported to target specific components involved in DNA methylation, such as histone deacetylase 1 (HDAC1) and DNA methyltransferase 3 alpha (DNMT3a) . These targets play a crucial role in the regulation of gene expression and cellular function .
Mode of Action
The compound interacts with its targets, leading to changes in cellular function. For instance, it has been shown to inhibit cell migration through epigenetically based downregulation of Focal Adhesion Kinase (FAK) expression . This suggests that 4-Hydroxystilbene may suppress cell migration through epigenetic regulation .
Biochemical Pathways
4-Hydroxystilbene affects several biochemical pathways. It has been reported to significantly promote Akt phosphorylation and suppress Bcl-2/Bax expression . It also inhibits caspase-9, caspase-3, and PARP cleavage . These pathways are crucial for cell survival, proliferation, and apoptosis .
Pharmacokinetics
Pterostilbene, a closely related compound, is known for its better intestinal absorption and elevated hepatic stability compared to resveratrol . This suggests that 4-Hydroxystilbene might also have favorable pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of 4-Hydroxystilbene’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, and anticancer effects . For instance, it can alleviate myocardial fibrosis, renal fibrosis, pulmonary fibrosis, hepatic fibrosis, and colon fibrosis via the inhibition of inflammation, oxidative stress, and fibrogenesis effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxystilbene. For example, it is produced by plants as a secondary metabolite in response to environmental challenges, including UV radiation, drought, fluctuating temperature extremes, grazing pressures, and fungal infections . These factors might affect the biosynthesis and accumulation of 4-Hydroxystilbene in plants .
Safety and Hazards
According to the safety data sheet, 4-Hydroxystilbene is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Future Directions
Research on 4-Hydroxystilbene and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, pterostilbene, a natural analog of resveratrol, has been suggested as a promising agent for the treatment of Alzheimer’s and Parkinson’s disease . Furthermore, due to its higher bioavailability paired with reduced toxicity compared to other stilbenes, pterostilbene has become an attractive drug candidate for the treatment of several disease conditions, including diabetes, cancer, cardiovascular disease, neurodegenerative disorders, and aging .
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMUEOXQBUPAH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022464 | |
| Record name | trans-4-Hydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6554-98-9, 3839-46-1 | |
| Record name | trans-4-Hydroxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Hydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stilben-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-styrylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYSTILBENE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6E4ZX5JSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-hydroxystilbene exhibits estrogenic activity after metabolic activation, primarily by conversion to hydroxylated metabolites like 4,4′-dihydroxystilbene. [, , ] These metabolites interact with estrogen receptors (ERs), including ERα, influencing the expression of estrogen-responsive genes. [, ] The specific downstream effects depend on the cell type and context. In estrogen-sensitive cancer cells, 4-hydroxystilbene and its metabolites can induce cell proliferation, while in other cell types, they may exhibit antiproliferative effects. [, ] The 4'-hydroxyl group is crucial for the direct activation of PPARα, a nuclear receptor involved in lipid metabolism and inflammation. [] 4-hydroxystilbene can also scavenge free radicals, potentially contributing to its antioxidant and neuroprotective effects. [, , ]
A:
- Spectroscopic data:
A: 4-hydroxystilbene is soluble in various organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide. [, ] It exhibits limited solubility in water, which can be improved by using cyclodextrin inclusion complexes. [, ] 4-hydroxystilbene is sensitive to light and oxidation. []
- Oxidative dimerization: Catalyzed by enzymes like horseradish peroxidase or chemical reagents like silver(I) acetate, leading to the formation of resveratrol dimers and other bioactive compounds. [, ]
- Heck coupling: Can be coupled with aryl iodides in the presence of palladium catalysts to yield substituted stilbenes. []
ANone: Computational studies have been employed to:
- Investigate the interaction of 4-hydroxystilbene with estrogen receptors using molecular docking simulations, providing insights into binding affinities and structural requirements for activity. []
- Analyze the antioxidant activity by calculating parameters like bond dissociation energies and ionization potentials. []
- Predict ADME properties such as absorption, distribution, metabolism, and excretion using QSAR models, aiding in the design of analogs with improved pharmacokinetic profiles. [, ]
ANone: The structure of 4-hydroxystilbene significantly impacts its biological activity:
- Hydroxyl group position: The 4'-hydroxyl group is crucial for estrogenic activity and PPARα activation. [, , ] Meta-hydroxyl groups enhance antioxidant activity. [, ]
- Methoxylation: Dimethoxy substitution at the 3 and 5 positions (as in pterostilbene) increases bioavailability and metabolic stability compared to resveratrol. [, ]
- Glycosylation: Can affect solubility, bioavailability, and bioactivity. []
- Isomerism: trans-isomers generally exhibit higher biological activity than cis-isomers. [, ]
A: 4-hydroxystilbene is prone to oxidation and light degradation. [] Formulation strategies to enhance its stability include:
- Encapsulation: Using liposomes, nanoparticles, or cyclodextrins to protect it from degradation and improve solubility. [, , ]
- Antioxidant addition: Incorporating antioxidants like vitamin E or ascorbic acid to prevent oxidative degradation. []
A: 4-hydroxystilbene exhibits rapid metabolism, primarily through glucuronidation and sulfation. [] Its low aqueous solubility can limit oral absorption. [] While specific PK parameters may vary depending on the route of administration and formulation, 4-hydroxystilbene generally exhibits a short half-life and rapid clearance. []
A:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




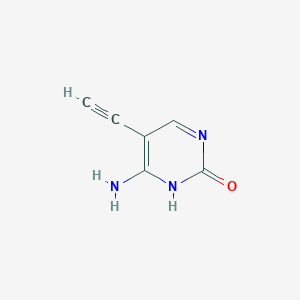


![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)
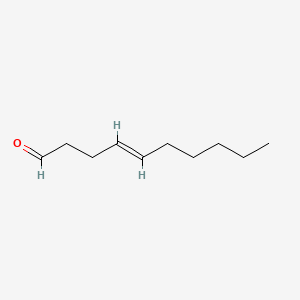
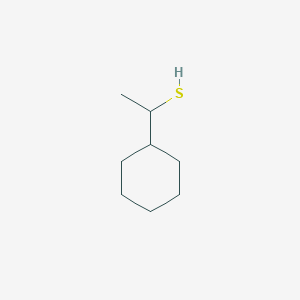

![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B3428183.png)
